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Compound of Interest

Compound Name: 2-Isopropyl-6-propylphenol

Cat. No.: B024158

An In-depth Technical Guide to the Theoretical Properties of 2-Isopropyl-6-propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-propylphenol is a disubstituted alkylphenol that has garnered interest within the
scientific community, primarily due to its structural similarity to the widely used intravenous
anesthetic, propofol (2,6-diisopropylphenol).[1][2][3] Often identified as "Propofol Impurity O,"
its study is crucial for understanding the impurity profile of propofol formulations and for
exploring novel analogues with potentially improved therapeutic properties.[4][5][6][7] This
guide provides a comprehensive overview of the theoretical and known experimental properties
of 2-isopropyl-6-propylphenol, offering a foundational resource for researchers in medicinal
chemistry, pharmacology, and drug development.

Part 1: Physicochemical and Structural
Characteristics

The fundamental physicochemical properties of a compound are critical in predicting its
behavior in biological systems, guiding formulation development, and ensuring analytical
accuracy.

Structural and Molecular Data
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2-Isopropyl-6-propylphenol is an achiral molecule with a molecular formula of C12H1s80.[4][8]
[9] Its structure consists of a phenol ring substituted at the ortho positions with an isopropyl
group and an n-propyl group.

dot graph "Structural_Information" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Molecular structure of 2-Isopropyl-6-propylphenol.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties compiled from various
chemical databases. These values are essential for predicting absorption, distribution,
metabolism, and excretion (ADME) characteristics.
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Property Value Source(s)
IUPAC Name 2-propan-2-yl-6-propylphenol [51[6]

CAS Number 74663-48-2 [4][5][6][7][8]
Molecular Formula C12H180 [41[5]1[718]1[°]
Molecular Weight 178.27 g/mol [4151617118]
Exact Mass 178.13576 g/mol [5][8]
Density 1.0+ 0.1 g/cm3 [8]

Boiling Point 254.5 £ 9.0 °C at 760 mmHg [8]

Flash Point 115.3+7.2°C [8]

LogP (Octanol-Water Partition 434 8]

Coefficient)

Vapor Pressure

0.0 £ 0.5 mmHg at 25°C

[8]

Refractive Index

1.515

[8]

Appearance

Colourless to Light Yellow QOil

Polar Surface Area (PSA)

20.23 A2

[5](8]

Solubility

Slightly soluble in Chloroform,
Methanol

Part 2: Spectroscopic Profile for Structural
Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization
of 2-isopropyl-6-propylphenol. While a dedicated full spectrum is not publicly available, its
theoretical profile can be accurately predicted based on the analysis of its constituent functional
groups and data from structurally similar compounds like 2-isopropylphenol and propofol.[10]
[11][12]
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dot graph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=Dbox, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[color="#5F6368"];

} Caption: A typical workflow for spectroscopic characterization.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic,
hydroxyl, isopropyl, and propyl protons.

o Aromatic Protons (Ar-H): Signals would appear in the range of  6.7-7.2 ppm, showing
complex splitting patterns (multiplets) due to coupling between the three adjacent aromatic
protons.

o Hydroxyl Proton (-OH): A broad singlet, typically between & 4.5-5.5 ppm, whose position can
vary with concentration and solvent.

 |Isopropyl Protons (-CH(CHs)2): A septet for the methine proton around & 3.2 ppm and a
doublet for the six equivalent methyl protons around & 1.2 ppm.[12]

o Propyl Protons (-CH2CH2CH?3): A triplet for the methylene group attached to the ring (Ar-CHz)
around & 2.6 ppm, a sextet for the middle methylene group (-CHz-) around & 1.6 ppm, and a
triplet for the terminal methyl group (-CHs) around & 0.9 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

e Aromatic Carbons: Six signals are expected in the & 115-155 ppm region. The carbon
bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbons
substituted with the alkyl groups.

 Isopropyl Carbons: Two signals, one for the methine carbon (~& 27 ppm) and one for the two
equivalent methyl carbons (~0 22-23 ppm).[12]

e Propyl Carbons: Three distinct signals for the three carbons of the propyl chain, expected
around 0 32, 23, and 14 ppm.[12]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pdf.benchchem.com/147/spectroscopic_comparison_of_2_Propylphenol_and_its_isomers.pdf
https://pdf.benchchem.com/147/spectroscopic_comparison_of_2_Propylphenol_and_its_isomers.pdf
https://pdf.benchchem.com/147/spectroscopic_comparison_of_2_Propylphenol_and_its_isomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon (M*): A prominent peak at m/z 178, corresponding to the molecular weight of
the compound.[5][8]

» Fragmentation: Key fragmentation pathways for alkylphenols involve the loss of alkyl groups.
Expect to see significant fragments corresponding to the loss of a methyl group (M-15, m/z
163) and an isopropyl group (M-43, m/z 135). The base peak is often associated with a
stable fragment resulting from benzylic cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

o O-H Stretch: A strong, broad band in the region of 3200-3600 cm~1, characteristic of the
phenolic hydroxyl group.

o C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-3000 cm~1.
e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1* region.

e C-O Stretch: A strong band around 1200-1250 cm—1.

Part 3: Synthesis and Chemical Reactivity
Synthetic Pathways

2-1sopropyl-6-propylphenol is not typically synthesized as a primary target but rather as an
analogue of propofol or is identified as an impurity in propofol's industrial synthesis.[4][7] The
synthesis of such 2,6-dialkylphenols generally proceeds via the Friedel-Crafts alkylation of
phenol.

One documented multi-step synthesis starts from 2-isopropylphenol, which is a commercially
available starting material.[4][10]

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node
[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-6-propylphenol
https://www.chemsrc.com/en/cas/74663-48-2_248649.html
https://www.benchchem.com/product/b024158?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-isopropyl-6-propylphenol-propofol-impurity-o.htm
https://www.scbt.com/p/2-isopropyl-6-propylphenol-propofol-impurity-o-74663-48-2
https://www.chemicalbook.com/synthesis/2-isopropyl-6-propylphenol-propofol-impurity-o.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[color="#5F6368"];
} Caption: A plausible synthetic route to 2-lsopropyl-6-propylphenol.
Experimental Protocol (General Steps Derived from Analogous Syntheses):[4]

o Protection: The hydroxyl group of 2-isopropylphenol is protected (e.g., as a benzyl ether) to
prevent side reactions in the subsequent alkylation step. This is typically achieved by
reacting it with a protecting agent like benzyl bromide in the presence of a base.

» Alkylation/Acylation-Reduction: The protected phenol undergoes Friedel-Crafts acylation at
the vacant ortho position (position 6) using propanoyl chloride and a Lewis acid catalyst
(e.g., AICI3). The resulting ketone is then reduced to the propyl group via a standard
reduction method like Clemmensen (Zn(Hg), HCI) or Wolff-Kishner (H2NNHz, KOH)
reduction.

o Deprotection: The protecting group is removed. For a benzyl ether, this is commonly done by
catalytic hydrogenolysis (Hz2 over Pd/C) to yield the final product.[4]

Chemical Reactivity

2-Isopropyl-6-propylphenol is described as a reactive alkylating agent that can interact with
proteins and enzymes.[13] The phenolic hydroxyl group is the primary site of reactivity.

o Phenoxyl Radical Formation: Like other phenols, it can act as an antioxidant by donating its
hydroxyl hydrogen atom to scavenge free radicals, forming a relatively stable phenoxyl
radical. This property is shared with propofol, which is known to have antioxidant activity
comparable to vitamin E.[14]

» Protein Binding: It has been shown to bind to the active sites of enzymes such as human
serum albumin and cytochrome P450 reductase, potentially modifying their activity.[13] This
binding is likely driven by hydrophobic interactions with the alkyl side chains and hydrogen
bonding involving the phenolic hydroxyl group.

Part 4: Biological Activity and Toxicological Profile
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The biological properties of 2-isopropyl-6-propylphenol are of significant interest, given its
structural relationship to propofol.

Pharmacological Potential

While less potent than propofol, early studies in mice indicated that 2-isopropyl-6-
propylphenol possesses hypnotic properties.[3] However, it was observed to have a slower
onset and longer duration of action compared to propofol.[3] Like propofol, its mechanism of
action is presumed to involve the positive modulation of the GABAa receptor, the principal
inhibitory neurotransmitter receptor in the central nervous system.[2][15] The interaction with
GABA= receptors enhances the influx of chloride ions, leading to hyperpolarization of the
neuron and subsequent sedative-hypnotic effects.

dot graph "Mechanism_of Action" { graph [splines=true, nodesep=0.7]; node [shape=box,
style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Postulated mechanism of action via GABAa receptor modulation.

The structural modifications—replacing an isopropyl with a propyl group—can influence
receptor affinity, lipophilicity, and metabolic stability, accounting for the observed differences in
its pharmacological profile compared to propofol.[15][16]

Toxicological Summary

The available toxicological data indicates that 2-isopropyl-6-propylphenol should be handled
with care.

GHS Hazard Statements:[5][17]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Acute Toxicity Data:[8]
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Test Type: LDso (Lethal dose, 50% Kkill)

Route of Exposure: Intravenous

Species: Rodent (mouse)

Dose: 80 mg/kg

Toxic Effects: Behavioral - sleep

These data classify the compound as acutely toxic and an irritant.[5][17] Standard laboratory
safety precautions, including the use of personal protective equipment such as gloves and
safety goggles, are mandatory when handling this substance.[17]

Conclusion

2-1sopropyl-6-propylphenol presents a compelling case study as a close structural analogue
and known impurity of the anesthetic propofol. Its theoretical properties, derived from
computational models and experimental data of related compounds, depict a lipophilic, reactive
phenol with hypnotic capabilities. While its slower onset and longer duration of action have so
far precluded its clinical development as a standalone anesthetic, the study of its synthesis,
reactivity, and biological interactions provides invaluable insights for the field. For drug
development professionals, understanding the profile of such analogues is critical for designing
safer and more effective anesthetic agents and for maintaining the purity and quality of existing
drug formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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